molecular formula C9H7ClN4O5 B2824120 4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 1006441-88-8

4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2824120
CAS No.: 1006441-88-8
M. Wt: 286.63
InChI Key: VIYVMRNVXGPMJV-UHFFFAOYSA-N
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Description

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a complex organic compound featuring both pyrazole and isoxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, with a chloro and nitro substituent on the pyrazole ring and a carboxylic acid group on the isoxazole ring, makes it a valuable subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and nitration to introduce the chloro and nitro groups.

    Isoxazole Ring Formation: The isoxazole ring is often formed through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Coupling of Rings: The pyrazole and isoxazole rings are then coupled through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable isoxazole precursor.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and nitro positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or electrophiles like alkyl halides for electrophilic substitution are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators.

    Medicine: It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The chloro substituent may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitro-1H-pyrazole: Shares the pyrazole core but lacks the isoxazole ring and carboxylic acid group.

    5-Methylisoxazole-3-carboxylic acid: Contains the isoxazole ring and carboxylic acid group but lacks the pyrazole moiety.

    4-Chloro-3-nitro-1H-pyrazole-1-carboxylic acid: Similar structure but with different functional groups attached to the pyrazole ring.

Uniqueness

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid (CAS RN: 491831-83-5) is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H10ClN3O4C_{12}H_{10}ClN_{3}O_{4}, with a molecular weight of approximately 295.68 g/mol. The structure comprises a pyrazole ring substituted with a chloro and nitro group, as well as an isoxazole moiety.

PropertyValue
Molecular FormulaC₁₂H₁₀ClN₃O₄
Molecular Weight295.68 g/mol
Density1.53 g/cm³
Boiling Point535.8 °C at 760 mmHg
Flash Point277.8 °C

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can inhibit specific enzymes.
  • Receptor Modulation : The carboxylic acid group facilitates hydrogen bonding with protein targets, potentially influencing receptor activity.
  • Hydrophobic Interactions : The chloro substituent enhances binding affinity through hydrophobic interactions with lipid membranes or protein pockets .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds, including those similar to this compound, display potent antimicrobial properties against various bacterial strains and fungi. For instance, compounds with similar structures have been tested against Escherichia coli and Aspergillus niger, demonstrating significant inhibitory effects .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent, particularly in breast cancer models. In vitro studies revealed that pyrazole derivatives can enhance the efficacy of conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect in cancer treatment .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related pyrazole compounds, showing substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to this compound:

  • Antifungal Activity : A study demonstrated that pyrazole carboxamides exhibited notable antifungal activity against multiple phytopathogenic fungi .
  • Synergistic Effects in Cancer Therapy : Research involving breast cancer cell lines showed that certain pyrazole derivatives could significantly enhance the cytotoxic effects of doxorubicin, indicating their potential as adjunct therapies in cancer treatment .
  • Antimicrobial Screening : Various derivatives were screened for antimicrobial efficacy against standard pathogens, with several compounds showing promising results comparable to established antibiotics .

Properties

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O5/c1-4-5(7(9(15)16)12-19-4)2-13-3-6(10)8(11-13)14(17)18/h3H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYVMRNVXGPMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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